molecular formula C10H10N2O3S B7648416 2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile

2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile

Cat. No. B7648416
M. Wt: 238.27 g/mol
InChI Key: GRXWEFFQONBBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile, also known as Oxabenzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 279.32 g/mol.

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and the active site of the target enzyme. The sulfonyl group of this compound is thought to be responsible for this covalent bonding, which leads to the inhibition of enzyme activity.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma, suggesting that it may be useful in the treatment of this disease. It has also been shown to have anti-inflammatory effects in animal models of arthritis, indicating its potential as a treatment for this condition. Additionally, this compound has been shown to have antitumor effects in cell culture and animal models of cancer, suggesting that it may be useful in the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may not be effective against all target enzymes, which may limit its usefulness in certain research applications.

Future Directions

There are several future directions for the research on 2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile. One potential area of research is the development of new drugs based on the structure of this compound. Another potential area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more effective inhibitors of target enzymes. Additionally, the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored.

Synthesis Methods

2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with chloroacetaldehyde followed by oxidation with sodium hypochlorite. Another method involves the reaction of 2-aminobenzonitrile with ethyl chloroformate, followed by treatment with sodium azide and triethylamine. The yield of this compound obtained from these methods is generally high, and the purity can be improved using recrystallization techniques.

Scientific Research Applications

2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to have inhibitory effects on several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. These inhibitory effects make this compound a potential candidate for the development of new drugs for the treatment of diseases such as glaucoma, Alzheimer's disease, and cancer.

properties

IUPAC Name

2-(1,2-oxazolidin-2-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c11-8-9-4-1-2-5-10(9)16(13,14)12-6-3-7-15-12/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXWEFFQONBBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)S(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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